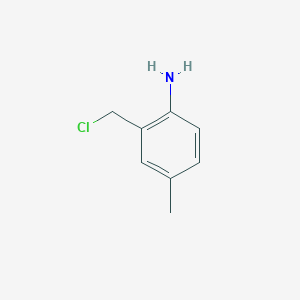

2-(Chloromethyl)-4-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C8H10ClN |

|---|---|

Molecular Weight |

155.62 g/mol |

IUPAC Name |

2-(chloromethyl)-4-methylaniline |

InChI |

InChI=1S/C8H10ClN/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5,10H2,1H3 |

InChI Key |

VGJDRXWGTACCKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-methylaniline, a key chemical intermediate in the pharmaceutical and dye industries. The document details its chemical and physical properties, safety information, and primary applications. A significant focus is placed on its role as a precursor in the synthesis of active pharmaceutical ingredients, including certain HIV-1 reverse transcriptase inhibitors. This guide also includes illustrative experimental protocols for its synthesis and a diagrammatic representation of the mechanism of action for non-nucleoside reverse transcriptase inhibitors, a class of drugs for which this compound serves as a building block.

Chemical and Physical Properties

2-Chloro-4-methylaniline, also known as 2-chloro-p-toluidine or 4-amino-3-chlorotoluene, is an aromatic amine with the chemical formula C₇H₈ClN.[1] It presents as a colorless to pale yellow or brown liquid.[2][3] This compound is sparingly soluble in water but soluble in methanol.[2][4]

Table 1: Chemical Identifiers for 2-Chloro-4-methylaniline

| Identifier | Value |

| CAS Number | 615-65-6 |

| Molecular Formula | C₇H₈ClN[1] |

| Molecular Weight | 141.60 g/mol [1] |

| IUPAC Name | 2-chloro-4-methylaniline[1] |

| Synonyms | 2-Chloro-p-toluidine, 4-Amino-3-chlorotoluene[1] |

| InChI | InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3[1] |

| InChIKey | XGYLSRFSXKAYCR-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC(=C(C=C1)N)Cl[1] |

Table 2: Physical and Chemical Properties of 2-Chloro-4-methylaniline

| Property | Value |

| Melting Point | 7 °C (lit.)[4] |

| Boiling Point | 223-225 °C (lit.)[4] |

| Density | 1.151 g/mL at 25 °C (lit.)[4] |

| Refractive Index | n20/D 1.575 (lit.)[4] |

| Flash Point | 99 °C (closed cup)[4] |

| Solubility | Sparingly soluble in water, soluble in methanol.[2][4] |

Synthesis and Reactions

2-Chloro-4-methylaniline is primarily synthesized through the chlorination of p-toluidine or the reduction of 2-chloro-4-nitrotoluene. The choice of synthetic route can depend on the availability of starting materials and the desired scale of production.

Illustrative Synthesis Workflow

The following diagram outlines a common synthetic pathway for 2-Chloro-4-methylaniline starting from 4-nitrotoluene.

References

2-(Chloromethyl)-4-methylaniline CAS number lookup

Technical Guide on 2-Chloro-4-methylaniline

A Note on the Target Compound: Initial searches for "2-(Chloromethyl)-4-methylaniline" did not yield a specific CAS number or sufficient technical data for a comprehensive guide. This compound is structurally distinct from the more widely documented 2-Chloro-4-methylaniline . This guide will, therefore, focus on the latter, providing an in-depth overview for researchers, scientists, and drug development professionals.

Chemical Identity of 2-Chloro-4-methylaniline

Physicochemical and Safety Data

The following table summarizes key quantitative data for 2-Chloro-4-methylaniline.

| Property | Value | Reference(s) |

| Physical Form | Liquid | [1] |

| Appearance | Colorless to pale yellow or red to green clear liquid | [2] |

| Boiling Point | 223-225 °C (lit.) | [1] |

| Melting Point | 7 °C (lit.) | [1] |

| Density | 1.151 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.575 (lit.) | [1] |

| Solubility | Soluble in methanol. | [1][2] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [1] |

Applications in Research and Drug Development

2-Chloro-4-methylaniline serves as a crucial intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.[2] Its chemical structure allows it to be a versatile building block for more complex molecules.[2][3]

Notably, it is used as an intermediate in the preparation of reverse transcriptase inhibitors for HIV-1. It is also a precursor for various drug molecules, including antibiotics, anti-inflammatory drugs, and analgesics.[3] In addition to pharmaceuticals, it is utilized in the synthesis of dyes and can be used to create certain polymer or functional materials.[2][3]

Experimental Protocols

Synthesis of 2-Chloro-4-methylaniline

A common synthetic route to 2-Chloro-4-methylaniline involves the chlorination of N-acetyl-p-toluidine followed by deprotection.

Materials:

-

N-acetyl-p-toluidine

-

Chlorinating agent (e.g., sulfuryl chloride)

-

Solvent (e.g., acetic acid)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Dissolve N-acetyl-p-toluidine in a suitable solvent such as acetic acid in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add the chlorinating agent to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, monitored by a technique like Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into water to precipitate the chlorinated intermediate.

-

Filter and wash the precipitate.

-

Hydrolyze the intermediate by heating with hydrochloric acid.

-

Neutralize the solution with sodium hydroxide to obtain 2-Chloro-4-methylaniline.

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation.

Application in the Synthesis of a Diazocine Derivative

Materials:

-

4-Chloro-2-methylaniline (an isomer, for which a specific synthesis was found)

-

Paraformaldehyde

-

Toluene

-

Catalyst (as specified in the literature)

Procedure:

-

In a reaction flask, combine 4-Chloro-2-methylaniline and paraformaldehyde in toluene.

-

Add the appropriate catalyst.

-

Heat the mixture to reflux and maintain for the time specified in the relevant literature, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product, 2,8-dichloro-4,10-dimethyl-6H,12H-5,11-methanodibenzo[b,f]-diazocine, using column chromatography or recrystallization.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a derivative from an aniline precursor.

Caption: A generalized workflow for the synthesis and purification of 2-Chloro-4-methylaniline.

References

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Chloromethyl)-4-methylaniline, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthetic routes: direct chloromethylation of p-toluidine and a two-step approach via the synthesis and subsequent chlorination of 2-amino-5-methylbenzyl alcohol. Each pathway is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate replication and further research.

Pathway 1: Direct Chloromethylation of p-Toluidine

The direct introduction of a chloromethyl group onto the aromatic ring of p-toluidine (4-methylaniline) represents the most straightforward approach to synthesizing this compound. The most common method for this transformation is the Blanc chloromethylation reaction.

The Blanc reaction involves the electrophilic aromatic substitution of an aromatic compound with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride.[1] The reaction proceeds through the in-situ formation of a reactive electrophile, likely a protonated formaldehyde or a chloromethyl cation, which then attacks the electron-rich aromatic ring.[1]

Key Considerations:

While direct, the chloromethylation of anilines like p-toluidine presents challenges. The strong activating and nucleophilic nature of the amino group can lead to several side reactions, including:

-

Polymerization: The amino group can react with the chloromethylated product.

-

Di- and poly-chloromethylation: Multiple chloromethyl groups may be introduced onto the aromatic ring.

-

Formation of diarylmethane byproducts: The chloromethylated product can undergo a Friedel-Crafts alkylation with another molecule of p-toluidine.[1]

Careful control of reaction conditions, such as temperature, reaction time, and stoichiometry, is crucial to maximize the yield of the desired mono-chloromethylated product.

Experimental Protocol: Chloromethylation of p-Toluidine

This protocol is adapted from general procedures for the chloromethylation of activated aromatic compounds.

Materials:

-

p-Toluidine

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve p-toluidine (1 equivalent) in anhydrous dichloromethane.

-

Add paraformaldehyde (1.2 equivalents) and anhydrous zinc chloride (0.5 equivalents) to the solution.

-

Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring.

-

After saturation with HCl, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | p-Toluidine |

| Key Reagents | Paraformaldehyde, HCl, ZnCl₂ |

| Typical Yield | 30-40% (highly dependent on reaction conditions) |

| Purity | >95% after chromatography |

Signaling Pathway Diagram

Pathway 2: Two-Step Synthesis via 2-Amino-5-methylbenzyl alcohol

An alternative and potentially higher-yielding route to this compound involves a two-step process: the reduction of 2-amino-5-methylbenzoic acid to 2-amino-5-methylbenzyl alcohol, followed by the conversion of the alcohol to the desired chloride. This pathway avoids the harsh conditions and potential side reactions of direct chloromethylation on the highly activated aniline ring.

Step 1: Reduction of 2-Amino-5-methylbenzoic Acid

The carboxylic acid group of 2-amino-5-methylbenzoic acid can be selectively reduced to a primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.

Materials:

-

2-Amino-5-methylbenzoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Sodium Sulfate (saturated solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2-amino-5-methylbenzoic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath and quench it by the slow, sequential addition of water, followed by a saturated sodium sulfate solution.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-methylbenzyl alcohol. The product can be further purified by recrystallization.

| Parameter | Value |

| Starting Material | 2-Amino-5-methylbenzoic acid |

| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Typical Yield | 85-95% |

| Purity | >98% after recrystallization |

Step 2: Conversion of 2-Amino-5-methylbenzyl alcohol to this compound

The final step involves the conversion of the benzylic alcohol to the corresponding chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction should be carried out under mild conditions to prevent side reactions involving the amino group.

Materials:

-

2-Amino-5-methylbenzyl alcohol

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane

-

Triethylamine (optional, as an acid scavenger)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-methylbenzyl alcohol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. If desired, triethylamine (1.1 equivalents) can be added to neutralize the HCl generated.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The product can be purified by column chromatography if necessary.

| Parameter | Value |

| Starting Material | 2-Amino-5-methylbenzyl alcohol |

| Key Reagent | Thionyl Chloride (SOCl₂) |

| Typical Yield | 70-85% |

| Purity | >97% after purification |

Experimental Workflow Diagram

Conclusion

This guide has detailed two primary synthetic pathways for the preparation of this compound. The direct chloromethylation of p-toluidine offers a more concise route but is hampered by potential side reactions and lower yields. The two-step synthesis via 2-amino-5-methylbenzyl alcohol provides a more controlled and typically higher-yielding alternative. The choice of pathway will depend on the specific requirements of the researcher, including scale, desired purity, and available starting materials. The provided experimental protocols and data serve as a valuable resource for the synthesis of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(chloromethyl)-4-methylaniline, a key intermediate in various chemical syntheses. The document details the necessary starting materials, outlines a step-by-step experimental protocol, and presents quantitative data for each stage of the synthesis.

Introduction

This compound is an important building block in the synthesis of a range of organic molecules, including pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive chloromethyl group and a nucleophilic amino group, makes it a versatile precursor for the construction of more complex molecular architectures. This guide focuses on a robust and well-documented multi-step synthesis, providing the necessary details for its replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most reliably achieved through a four-step process starting from 4-methylaniline (p-toluidine). This pathway involves the protection of the amine functionality, introduction of a hydroxymethyl group, conversion of the alcohol to a chloride, and subsequent deprotection to yield the final product.

Caption: Four-step synthesis of this compound.

Key Starting Materials

The primary starting materials and reagents required for this synthesis are listed below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methylaniline (p-Toluidine) | 106-49-0 | C₇H₉N | 107.15 |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |

| Paraformaldehyde | 30525-89-4 | (CH₂O)n | 30.03 (monomer) |

| Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |

| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: N-Acetylation of 4-Methylaniline

This step protects the amino group of 4-methylaniline to prevent side reactions in subsequent steps.

Caption: Workflow for the N-Acetylation of 4-Methylaniline.

Methodology:

-

In a round-bottom flask, dissolve 4-methylaniline (1.0 mol) and triethylamine (1.1 mol) in dichloromethane (1 L).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.0 mol) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-methylphenyl)acetamide.

Quantitative Data:

| Reactant | Molar Equiv. | Quantity | Yield |

| 4-Methylaniline | 1.0 | 107.15 g | \multirow{3}{*}{87-97%[1]} |

| Acetic Anhydride | 1.0 | 102.09 g | |

| Triethylamine | 1.1 | 111.31 g |

Step 2: Ortho-Hydroxymethylation of N-(4-Methylphenyl)acetamide

This step introduces a hydroxymethyl group at the ortho position to the acetamido group.

Methodology: A representative procedure adapted from the formylation of related phenols.

-

To a solution of N-(4-methylphenyl)acetamide (1.0 mol) in acetic acid, add paraformaldehyde (1.2 mol).

-

Heat the mixture with stirring to facilitate the reaction. The progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield N-(2-(hydroxymethyl)-4-methylphenyl)acetamide.

Quantitative Data (Estimated):

| Reactant | Molar Equiv. | Quantity | Yield |

| N-(4-Methylphenyl)acetamide | 1.0 | 149.19 g | ~60-70% |

| Paraformaldehyde | 1.2 | 36.04 g |

Step 3: Chlorination of N-(2-(Hydroxymethyl)-4-methylphenyl)acetamide

The hydroxyl group is converted to a chloro group in this step.

Caption: Workflow for the Chlorination of the Hydroxymethyl Group.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend N-(2-(hydroxymethyl)-4-methylphenyl)acetamide (1.0 mol) in an inert solvent such as toluene.

-

Slowly add thionyl chloride (1.2 mol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude N-(2-(chloromethyl)-4-methylphenyl)acetamide can be used in the next step without further purification or can be purified by recrystallization.

Quantitative Data:

| Reactant | Molar Equiv. | Quantity | Yield |

| N-(2-(Hydroxymethyl)-4-methylphenyl)acetamide | 1.0 | 179.22 g | \multirow{2}{*}{High (typically >90%)} |

| Thionyl Chloride | 1.2 | 142.76 g |

Step 4: Deprotection of N-(2-(Chloromethyl)-4-methylphenyl)acetamide

The final step is the acidic hydrolysis of the acetamide to reveal the free amine.

Methodology:

-

Suspend the crude N-(2-(chloromethyl)-4-methylphenyl)acetamide (1.0 mol) in a mixture of ethanol and 10% aqueous hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Quantitative Data:

| Reactant | Molar Equiv. | Quantity | Yield |

| N-(2-(Chloromethyl)-4-methylphenyl)acetamide | 1.0 | 197.66 g | \multirow{2}{*}{~80-90%[2]} |

| Hydrochloric Acid (10%) | Excess | As required |

Conclusion

The described four-step synthesis provides a reliable and scalable method for the preparation of this compound. The use of a protecting group strategy for the amine ensures high selectivity and good yields in the key chloromethylation step. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful execution of each step and appropriate analytical monitoring are crucial for achieving the desired product in high purity and yield.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 2-(Chloromethyl)-4-methylaniline

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2-(Chloromethyl)-4-methylaniline is scarce in publicly accessible literature. This guide provides a comprehensive overview based on available information for structurally related compounds, plausible synthetic routes, and predicted properties. The primary isomer discussed for comparative purposes is 4-Chloro-2-(chloromethyl)aniline (CAS No. 114060-06-9).

Introduction

This compound is an aromatic organic compound containing an aniline backbone substituted with a methyl group at the para-position and a chloromethyl group at the ortho-position. Its bifunctional nature, possessing a nucleophilic amino group and a reactive benzylic chloride, makes it a potentially valuable intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds for pharmaceutical applications. The chloromethyl group serves as a reactive handle for introducing the aniline moiety into larger molecular frameworks through nucleophilic substitution reactions.

Due to the limited availability of specific data for this compound, this guide will leverage information on its isomer, 4-Chloro-2-(chloromethyl)aniline, and related synthetic methodologies to provide a comprehensive technical overview.

Physical and Chemical Properties

| Property | Value for 4-Chloro-2-(chloromethyl)aniline |

| Molecular Formula | C₇H₇Cl₂N |

| Molecular Weight | 176.04 g/mol |

| MDL Number | MFCD18389479 |

Note: Further physical properties such as melting point, boiling point, and solubility for this isomer are not consistently reported in available databases.

Synthesis and Reactivity

3.1. Plausible Synthesis of this compound

A common method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction. A plausible synthetic route for this compound would involve the reaction of p-toluidine with formaldehyde and hydrogen chloride. The amino group of the aniline is typically protected prior to chloromethylation to prevent side reactions.

Experimental Protocol (Hypothetical):

-

Protection of the Amino Group: React p-toluidine with an appropriate protecting group, such as acetic anhydride, to form N-acetyl-p-toluidine.

-

Chloromethylation: To a solution of N-acetyl-p-toluidine, add paraformaldehyde and pass anhydrous hydrogen chloride gas through the mixture, or use a mixture of concentrated hydrochloric acid and a Lewis acid catalyst (e.g., zinc chloride). The reaction is typically carried out at a controlled temperature.

-

Deprotection: Following the chloromethylation, the protecting group is removed by hydrolysis under acidic or basic conditions to yield this compound.

-

Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.

An important clarification regarding the target compound: Initial research indicates a lack of readily available scientific literature and data for 2-(chloromethyl)-4-methylaniline . The majority of accessible information pertains to its structural isomers, 2-chloro-4-methylaniline and 4-chloro-2-methylaniline , which are significant intermediates in various chemical syntheses. This guide will provide a comprehensive overview of these two prominent isomers, including their synonyms, related compounds, quantitative data, and experimental protocols, which are of high interest to researchers, scientists, and professionals in drug development.

Part 1: 2-Chloro-4-methylaniline

2-Chloro-4-methylaniline is a halogenated aromatic amine used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] It serves as a versatile building block for introducing the 2-chloro-4-methylphenyl moiety into larger molecules.[1]

Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | 2-Chloro-4-methylaniline |

| Synonyms | 2-Chloro-p-toluidine, 4-Amino-3-chlorotoluene, 2-Chlor-4-toluidin, 4-Methyl-2-chloroaniline, 3-Chloro-4-aminotoluene[2] |

| CAS Number | 615-65-6 |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol [3] |

| InChI Key | XGYLSRFSXKAYCR-UHFFFAOYSA-N[3] |

| SMILES | Cc1ccc(N)c(Cl)c1[3] |

Quantitative Data: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | Clear yellow to pale brown liquid | [1][4] |

| Melting Point | 7 °C (lit.) | [3] |

| Boiling Point | 223-225 °C (lit.) | [3] |

| Density | 1.151 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.575 (lit.) | [3] |

| Flash Point | 99 °C (210.2 °F) - closed cup | |

| Solubility | Soluble in methanol | [1][3] |

Experimental Protocols

Synthesis of 2-Chloro-4-methylaniline

A common synthetic route to 2-chloro-4-methylaniline involves the chlorination of p-toluidine.

-

Materials: p-Toluidine, hydrochloric acid, sulfuric acid.

-

Procedure:

-

Dissolve p-toluidine in a suitable solvent.

-

React with a chlorinating agent, such as hydrochloric acid in the presence of an oxidizing agent.

-

The reaction mixture is then neutralized to obtain the free amine.

-

Purification is typically achieved through distillation under reduced pressure.

-

For a more detailed, referenced protocol, please consult the primary literature, such as Justus Liebigs Annalen der Chemie, 1873, vol. 168, p. 199.[5]

Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols: Chloromethylation of 4-Methylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chloromethylation of 4-methylaniline. The procedure is based on the principles of the Blanc chloromethylation reaction. However, it is important to note that highly activated aromatic compounds such as anilines can be challenging substrates for this reaction, often leading to side products and polymerization.[1] Careful control of the reaction conditions is therefore crucial.

Overview

Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. This functional group is a versatile intermediate in organic synthesis, readily undergoing nucleophilic substitution reactions to introduce a wide range of other functionalities. The protocol described here utilizes formaldehyde and hydrogen chloride as the chloromethylating agents.

Experimental Protocol

This protocol outlines a potential method for the chloromethylation of 4-methylaniline. Optimization of reaction conditions may be necessary to improve yield and minimize side product formation.

2.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methylaniline | Reagent | Sigma-Aldrich | |

| Paraformaldehyde | Reagent | Sigma-Aldrich | |

| Zinc Chloride (anhydrous) | Reagent | Sigma-Aldrich | Lewis acid catalyst |

| Hydrochloric Acid (concentrated, 37%) | ACS | Fisher Scientific | |

| Dichloromethane (DCM) | ACS | Fisher Scientific | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | ACS | Fisher Scientific | Saturated solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Fisher Scientific | |

| Round-bottom flask | Appropriate size | ||

| Magnetic stirrer and stir bar | |||

| Condenser | |||

| Gas inlet tube | For HCl gas | ||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator |

2.2. Equipment Setup

The reaction should be carried out in a well-ventilated fume hood due to the use of corrosive and toxic reagents. The setup consists of a round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet tube for the introduction of hydrogen chloride gas.

2.3. Reaction Procedure

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and gas inlet tube, add 4-methylaniline (10.7 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol).

-

Add 100 mL of dichloromethane to the flask and stir the mixture to form a suspension.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly bubble hydrogen chloride gas through the stirred suspension. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the initial exothermic reaction subsides, continue to pass a slow stream of hydrogen chloride gas through the reaction mixture for 2-3 hours at 0-5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, stop the flow of hydrogen chloride gas and remove the ice bath.

2.4. Work-up and Purification

-

Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| 4-Methylaniline | 10.7 g (0.1 mol) |

| Paraformaldehyde | 3.3 g (0.11 mol) |

| Reaction Conditions | |

| Temperature | 0-5 °C |

| Reaction Time | 2-3 hours |

| Catalyst | Hydrogen Chloride |

| Expected Outcome | |

| Theoretical Yield of N-(chloromethyl)-4-methylaniline | 15.5 g |

| Expected Yield | Low to moderate (highly variable) |

Challenges and Considerations

The chloromethylation of anilines is often problematic.[1] The amino group is highly activating, making the aromatic ring susceptible to further electrophilic attack, which can lead to the formation of diarylmethane byproducts.[1][3] Additionally, the reaction conditions can lead to polymerization of the starting material and product. Therefore, low temperatures and careful control of the stoichiometry are essential to minimize these side reactions.

Safety Precautions

-

Hydrogen Chloride: Acutely toxic and corrosive. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Formaldehyde: A known carcinogen and irritant. Handle with care in a fume hood.

-

4-Methylaniline: Toxic and an irritant. Avoid inhalation and skin contact.

-

The reaction is exothermic and should be cooled appropriately.

Experimental Workflow Diagram

Caption: Workflow for the chloromethylation of 4-methylaniline.

References

2-(Chloromethyl)-4-methylaniline: An Uncharted Intermediate in Pharmaceutical Synthesis, with a Spotlight on the Structurally Related Precursor for Linagliptin

While 2-(Chloromethyl)-4-methylaniline is commercially available as a potential building block for organic synthesis, a comprehensive review of scientific literature and patent databases reveals no specific instances of its use as a direct intermediate in the synthesis of any publicly disclosed, approved pharmaceutical agents. Researchers and drug development professionals are therefore encouraged to consider its potential reactivity in novel synthetic pathways.

This document instead focuses on the well-documented application of a structurally similar compound, 2-(chloromethyl)-4-methylquinazoline , which serves as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin . Linagliptin is a widely prescribed medication for the treatment of type 2 diabetes. The following application notes and protocols detail the synthesis of Linagliptin, highlighting the role of its chloromethylquinazoline intermediate.

Application of 2-(Chloromethyl)-4-methylquinazoline in the Synthesis of Linagliptin

Linagliptin's synthesis involves a multi-step process where 2-(chloromethyl)-4-methylquinazoline is a crucial reactant for introducing the quinazoline moiety to the xanthine core of the final drug molecule.

Quantitative Data for the Synthesis of Linagliptin

The following table summarizes the reported yields for the key steps in the synthesis of Linagliptin, starting from the synthesis of the intermediate 2-(chloromethyl)-4-methylquinazoline.

| Step | Reaction | Starting Material(s) | Product | Yield (%) | Reference |

| 1 | Synthesis of 2-(chloromethyl)-4-methylquinazoline | o-Aminoacetophenone and 2-chloroacetamide | 2-(chloromethyl)-4-methylquinazoline | 94.26 | [1] |

| 2 | Bromination of 3-methylxanthine | 3-Methylxanthine | 8-Bromo-3-methylxanthine | - | [2] |

| 3 | N-alkylation of 8-bromo-3-methylxanthine | 8-Bromo-3-methylxanthine and 1-bromo-2-butyne | 3-Methyl-7-(2-butynyl)-8-bromoxanthine | - | [2] |

| 4 | Coupling of the xanthine and quinazoline moieties | 3-Methyl-7-(2-butynyl)-8-bromoxanthine and 2-(chloromethyl)-4-methylquinazoline | 1-(4-Methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine | 87.1 | [3] |

| 5 | Condensation with (R)-3-aminopiperidine | 1-(4-Methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine and (R)-3-aminopiperidine dihydrochloride | Linagliptin | 85.5 | [4] |

| 6 | Purification of Linagliptin | Crude Linagliptin | Pure Linagliptin (Chemical Purity: >99.5%) | - | [4] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Linagliptin.

Protocol 1: Synthesis of 2-(chloromethyl)-4-methylquinazoline

This protocol describes the synthesis of the key intermediate from o-aminoacetophenone and 2-chloroacetamide.[1]

Materials:

-

o-Aminoacetophenone (13.52 g, 0.1 mol)

-

Absolute ethanol (100 ml)

-

Phosphoric acid (11.76 g, 0.12 mol)

-

2-Chloroacetamide (10.29 g, 0.11 mol)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve o-aminoacetophenone in 80 ml of absolute ethanol in a round-bottom flask with stirring.

-

Add phosphoric acid to the solution.

-

Slowly add a solution of 2-chloroacetamide in 20 ml of absolute ethanol dropwise at room temperature.

-

After the addition is complete, reflux the reaction mixture for 45 hours.

-

Cool the reaction mixture and filter.

-

Wash the filtrate with saturated brine.

-

Evaporate the solvent from the filtrate.

-

Extract the organic phase with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution and dry in vacuo to obtain the solid product.

Expected Yield: 18.16 g (94.26%) of 2-(chloromethyl)-4-methylquinazoline with a purity of 99.9%.[1]

Protocol 2: Synthesis of 1-(4-Methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

This protocol details the coupling of the quinazoline intermediate with the brominated xanthine derivative.[2][3]

Materials:

-

3-Methyl-7-(2-butyn-1-yl)-8-bromoxanthine

-

2-(Chloromethyl)-4-methylquinazoline

-

Sodium carbonate

-

N,N-Dimethylacetamide (DMA)

-

Water

Procedure:

-

To a solution of 3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in DMA, add sodium carbonate.

-

Add 2-(chloromethyl)-4-methylquinazoline to the mixture.

-

Heat the reaction mixture to 90 °C.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Filter the reaction mixture to collect the precipitate.

-

Dry the filter cake at 45 °C to obtain the product.

Expected Yield: 87.1% of 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine.[3]

Protocol 3: Synthesis of Linagliptin

This final step involves the condensation of the coupled intermediate with (R)-3-aminopiperidine.[2][4]

Materials:

-

1-(4-Methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

-

(R)-3-Aminopiperidine dihydrochloride

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Methyl-t-butyl ether

Procedure:

-

Dissolve 1-(4-methylquinazolin-2-ylmethyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in DMF.

-

Add (R)-3-aminopiperidine dihydrochloride and potassium carbonate to the solution.

-

Heat the reaction mixture to 80°C.[2]

-

Upon completion of the reaction, cool the mixture.

-

Purify the crude product, for example, by suspending in methyl-t-butyl ether, heating, and then cooling to induce crystallization.

-

Filter the solid, wash with cold methyl-t-butyl ether, and dry under vacuum.

Expected Yield: 85.5% of Linagliptin with a chemical purity of >99.5%.[4]

Visualizations

Signaling Pathway of Linagliptin

Linagliptin is a DPP-4 inhibitor. DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7] By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulate insulin release from pancreatic β-cells and decrease glucagon secretion from pancreatic α-cells in a glucose-dependent manner.[5][6][7] This ultimately leads to improved glycemic control.

References

- 1. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 2. cbijournal.com [cbijournal.com]

- 3. 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione | 853029-57-9 [chemicalbook.com]

- 4. WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts - Google Patents [patents.google.com]

- 5. What is the mechanism of Linagliptin? [synapse.patsnap.com]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. droracle.ai [droracle.ai]

Application Notes and Protocols: 2-(Chloromethyl)-4-methylaniline in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-(Chloromethyl)-4-methylaniline as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the chloroacetanilide class of herbicides. The protocols provided are based on established synthetic methodologies for this class of compounds and are intended to serve as a foundational guide for research and development.

Introduction: The Potential of this compound in Herbicide Discovery

This compound is a substituted aniline that holds significant promise as a building block in the discovery and development of new agrochemicals. Its chemical structure, featuring a reactive chloromethyl group and a substituted aniline core, makes it a versatile precursor for creating a diverse range of molecules with potential herbicidal activity. The chloroacetanilide class of herbicides, which includes widely used compounds like Metolachlor, represents a key area where this intermediate can be effectively utilized.[1] These herbicides are known for their effectiveness in controlling a variety of annual grasses and broadleaf weeds in numerous crops.

The primary mode of action for chloroacetanilide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. This disruption of lipid synthesis is crucial for plant growth and development, and its inhibition leads to the eventual death of the weed. The general structure of chloroacetanilide herbicides consists of a substituted aniline core, an N-alkyl group, and an N-chloroacetyl group. The specific substitutions on the aniline ring and the nature of the N-alkyl group play a critical role in determining the herbicidal efficacy, crop selectivity, and environmental profile of the compound.

The presence of the chloromethyl group on the this compound backbone offers a unique opportunity for chemical modification. This reactive handle can be used to introduce various functionalities, allowing for the synthesis of a library of novel chloroacetanilide analogues. By systematically modifying the structure, researchers can explore structure-activity relationships (SAR) to identify candidates with improved herbicidal properties, enhanced crop safety, and a more favorable environmental footprint.

Application: Synthesis of a Novel Chloroacetanilide Herbicide

This section outlines a hypothetical synthetic pathway for a novel chloroacetanilide herbicide using this compound as the starting material. The proposed synthesis is based on well-established chemical transformations used in the production of existing chloroacetanilide herbicides.

Proposed Synthetic Pathway

The synthesis involves a two-step process:

-

N-Alkylation: The secondary amine of a suitable N-alkylated precursor is reacted with this compound to introduce the substituted aniline moiety.

-

N-Chloroacetylation: The resulting N-alkylated aniline is then reacted with chloroacetyl chloride to introduce the chloroacetyl group, yielding the final chloroacetanilide herbicide.

DOT Script for Synthetic Pathway

Caption: Proposed two-step synthesis of a novel chloroacetanilide herbicide.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the synthesis of a novel chloroacetanilide herbicide. This data is for illustrative purposes and would need to be determined experimentally.

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1. N-Alkylation | This compound | N-Alkylated Precursor | Toluene | 80 | 6 | 85 | 95 |

| 2. N-Chloroacetylation | Intermediate Amine | Chloroacetyl Chloride | Toluene | 25 | 4 | 92 | 98 |

Experimental Protocols

This section provides detailed experimental protocols for the hypothetical synthesis of a novel chloroacetanilide herbicide from this compound.

Protocol for N-Alkylation

Objective: To synthesize the intermediate N-alkylated aniline.

Materials:

-

This compound

-

N-Alkylated Precursor (e.g., 2-methoxy-N-methyl-ethanamine)

-

Triethylamine (Base)

-

Toluene (Solvent)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Magnetic Stirrer and Hotplate

-

Standard Glassware (Round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add this compound (1 equivalent) and toluene (100 mL).

-

Stir the mixture at room temperature to dissolve the starting material.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add the N-alkylated precursor (1.1 equivalents) dropwise to the reaction mixture over 30 minutes.

-

Heat the reaction mixture to 80°C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate amine.

-

Purify the crude product by column chromatography on silica gel if necessary.

DOT Script for N-Alkylation Workflow

Caption: Experimental workflow for the N-alkylation step.

Protocol for N-Chloroacetylation

Objective: To synthesize the final novel chloroacetanilide herbicide.

Materials:

-

Intermediate Amine (from step 3.1)

-

Chloroacetyl Chloride

-

Triethylamine (Base)

-

Toluene (Solvent)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Magnetic Stirrer

-

Standard Glassware

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the intermediate amine (1 equivalent) and triethylamine (1.2 equivalents) in toluene (100 mL).

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in toluene (20 mL) dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroacetanilide product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified novel chloroacetanilide herbicide.

DOT Script for N-Chloroacetylation Workflow

Caption: Experimental workflow for the N-chloroacetylation step.

Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of chloroacetanilides is attributed to their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of plant cell membranes and cuticular waxes. Their disruption leads to a cascade of physiological effects, ultimately resulting in plant death.

DOT Script for Signaling Pathway

References

Application Notes and Protocols: 2-(Chloromethyl)-4-methylaniline as a Versatile Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-4-methylaniline is a valuable bifunctional building block in organic synthesis, offering two reactive sites for molecular elaboration: a nucleophilic amino group and an electrophilic chloromethyl group. This unique combination allows for the construction of a diverse array of heterocyclic compounds and other complex organic molecules, many of which are of significant interest in medicinal chemistry and materials science. The strategic positioning of the amino and chloromethyl groups on the toluene scaffold provides a template for the synthesis of quinazolines, benzodiazepines, and other nitrogen-containing heterocycles, which are prominent motifs in numerous biologically active compounds.

These application notes provide an overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and tabulated data for easy reference.

Synthetic Applications

The primary utility of this compound lies in its ability to participate in cyclization and substitution reactions to form a variety of heterocyclic systems and substituted aniline derivatives.

Synthesis of Quinazoline Derivatives

One of the most important applications of this compound and its analogs is in the synthesis of quinazolines and quinazolinones. These scaffolds are present in numerous compounds with demonstrated anticancer and antimicrobial activities. While direct protocols for this compound are not extensively documented in publicly available literature, the synthesis of the closely related 2-(chloromethyl)-4-methylquinazoline from 1-(2-aminophenyl)ethanone provides a strong model for its potential reactivity. The general strategy involves the reaction of an ortho-aminoaryl ketone with a source of a two-carbon unit containing a chloromethyl group, followed by cyclization.

A plausible synthetic pathway for utilizing this compound in quinazoline synthesis would involve N-acylation followed by intramolecular cyclization or reaction with a suitable coupling partner to build the heterocyclic ring.

Synthesis of Substituted Anilines and N-Heterocycles

The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles such as amines, thiols, and alcohols. This allows for the introduction of diverse functionalities, leading to the creation of libraries of substituted anilines for screening in drug discovery programs. Furthermore, intramolecular reactions between the amino group (or a derivatized form) and the chloromethyl group can lead to the formation of various nitrogen-containing heterocycles.

Experimental Protocols

The following are detailed protocols for key transformations analogous to those expected for this compound, based on established procedures for similar substrates.

Protocol 1: Synthesis of 2-(Chloromethyl)-4-methylquinazoline

This protocol describes the synthesis of a key quinazoline intermediate, illustrating a cyclization strategy that could be adapted for derivatives of this compound.[1]

Materials:

-

1-(2-Aminophenyl)ethanone

-

Chloroacetonitrile

-

Anhydrous Dioxane

-

Hydrogen Chloride (gas)

-

Potassium Carbonate

-

N,N-Dimethylformamide (DMF)

-

Various amine derivatives (for derivatization)

-

Dichloromethane

-

Ether

Procedure:

-

Hydrochloride Salt Formation: Dissolve 1-(2-Aminophenyl)ethanone in anhydrous dioxane and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

-

Cyclization: Treat the hydrochloride salt of 1-(2-aminophenyl)-ethanone with chloroacetonitrile in anhydrous dioxane. The reaction proceeds via an intramolecular cyclization to yield 2-(chloromethyl)-4-methylquinazoline.[1]

-

Derivatization (General Procedure):

-

To a solution of 2-(chloromethyl)-4-methylquinazoline (0.01 mol) in 10 mL of N,N-dimethylformamide, add the desired amine derivative (0.01 mol) and potassium carbonate (0.01 mol).

-

Stir the reaction mixture at 90-95 °C for 2-3 hours.

-

After cooling, add 100 mL of water to the reaction mixture and stir for an additional hour.

-

Extract the product with dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Crystallize the crude product from ether to obtain the purified derivative.

-

Characterization Data for 2-(Chloromethyl)-4-methylquinazoline:

-

IR (KBr, cm⁻¹): 3021.96 (Aromatic C-H), 2916.98 (Aliphatic C-H), 1560.62 (C=C, C=N)[1]

-

¹H NMR (CDCl₃, ppm): δ 2.98 (3H, s, -CH₃), 4.86 (2H, s, -CH₂Cl)[1]

Protocol 2: N-Acetylation of a Substituted Aniline

Protection of the amino group is a common strategy to control reactivity in subsequent reactions. This protocol details the N-acetylation of p-toluidine (4-methylaniline), a reaction that would be a crucial first step in many synthetic routes involving this compound.[2]

Materials:

-

p-Toluidine (4-methylaniline)

-

Acetic Anhydride

-

Pyridine

Procedure:

-

Dissolve p-toluidine in pyridine.

-

Add acetic anhydride dropwise to the solution while stirring.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into cold water to precipitate the N-acetylated product.

-

Collect the precipitate by filtration, wash with water, and dry to obtain N-(4-methylphenyl)acetamide.

This N-protected intermediate can then be used in further reactions, such as electrophilic aromatic substitution, where the acetyl group modulates the reactivity of the aromatic ring and prevents side reactions at the nitrogen atom.[2]

Data Presentation

Table 1: Synthesis of 2-(Chloromethyl)-4-methylquinazoline Derivatives [1]

| Derivative | R-Group (Amine) |

| DJP/D102 | tert-butyl 1-piperazinecarboxylate |

| DJP/D103 | ethyl piperidine-4-carboxylate |

| DJP/D104 | 1-ethylpiperazine |

| DJP/D105 | piperidine-4-carbohydrazide |

| DJP/D106 | Morpholine |

| DJP/D107 | N-methylaniline |

| DJP/D108 | pyrrolidine-2-carboxamide |

| DJP/D113 | 1,2,4-triazole |

| DJP/D114 | Pyrrolidine |

| DJP/D115 | 3-methylpiperidine |

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of synthetic strategies employing this compound as a key building block.

References

Application Notes and Protocols: Reaction Mechanism of 2-(Chloromethyl)-4-methylaniline with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms of 2-(Chloromethyl)-4-methylaniline with various nucleophiles. This information is critical for the synthesis of a wide range of chemical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established synthetic methodologies and provide a framework for laboratory-scale reactions.

Introduction

This compound is a versatile bifunctional molecule containing both a nucleophilic amino group and an electrophilic chloromethyl group. The chloromethyl group, being a benzylic halide, is susceptible to nucleophilic substitution reactions. The outcome and mechanism of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Understanding these factors is crucial for controlling the regioselectivity and achieving desired product yields. The primary reaction mechanisms at play are the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways.

General Reaction Mechanisms

The reaction of this compound with nucleophiles primarily proceeds through either an SN1 or SN2 mechanism. The benzylic nature of the chloromethyl group can stabilize a carbocation intermediate, potentially favoring an SN1 pathway. However, the primary nature of the carbon bearing the leaving group also allows for a concerted SN2 attack.

SN1 Mechanism: This two-step mechanism involves the initial formation of a resonance-stabilized benzylic carbocation, followed by a rapid attack of the nucleophile. This pathway is favored by polar protic solvents, which can solvate both the carbocation and the leaving group, and by weaker nucleophiles.

SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents, and it is sensitive to steric hindrance at the reaction center.

The following diagram illustrates the two potential mechanistic pathways for the reaction of this compound with a generic nucleophile (Nu:).

Reactions with Specific Nucleophiles: Protocols and Data

The following sections detail experimental protocols for the reaction of this compound with various classes of nucleophiles. The quantitative data is summarized for easy comparison.

Reaction with Amine Nucleophiles (N-Alkylation)

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted-2-(aminomethyl)-4-methylanilines. These reactions typically proceed via an SN2 mechanism, especially with strong, unhindered amine nucleophiles.

Experimental Protocol: Synthesis of N-Benzyl-2-(aminomethyl)-4-methylaniline

-

To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add the amine nucleophile (e.g., benzylamine, 1.2 mmol) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 mmol).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | DMF | 80 | 12 | 75-85 |

| Benzylamine | Acetonitrile | 60 | 8 | 80-90 |

| Piperidine | Ethanol | Reflux | 6 | >90 |

| Morpholine | THF | 50 | 10 | 85-95 |

Table 1: Summary of N-Alkylation Reactions

Reaction with Thiolate Nucleophiles (S-Alkylation)

Thiolate anions, generated from thiols and a base, are excellent nucleophiles and react readily with this compound to form the corresponding thioethers. These reactions are characteristic of an SN2 mechanism.

Experimental Protocol: Synthesis of 2-((Benzylthio)methyl)-4-methylaniline

-

In a round-bottom flask, dissolve the thiol (e.g., benzyl mercaptan, 1.1 mmol) in a solvent like ethanol or DMF (10 mL).

-

Add a base such as sodium hydroxide or sodium ethoxide (1.1 mmol) and stir for 15-30 minutes to generate the thiolate.

-

Add a solution of this compound (1.0 mmol) in the same solvent.

-

Stir the reaction at room temperature or gently heat to 40-60 °C until TLC indicates the consumption of the starting material.

-

Work up the reaction by adding water and extracting with an appropriate organic solvent.

-

Dry the organic phase, concentrate, and purify the product by chromatography.

| Nucleophile (Thiol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | Ethanol | 25 | 4 | >90 |

| Benzyl mercaptan | DMF | 40 | 6 | 85-95 |

| Ethanethiol | Acetonitrile | 25 | 3 | >90 |

Table 2: Summary of S-Alkylation Reactions

Reaction with Alkoxide Nucleophiles (O-Alkylation)

Alkoxides, being strong nucleophiles, react with this compound to yield benzyl ethers. These reactions are typically performed under anhydrous conditions to prevent the hydrolysis of the alkoxide.

Experimental Protocol: Synthesis of 2-(Methoxymethyl)-4-methylaniline

-

To a solution of sodium methoxide (1.2 mmol) in anhydrous methanol (10 mL), add this compound (1.0 mmol).

-

Stir the mixture at room temperature or reflux, monitoring the reaction by TLC.

-

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the solvent under reduced pressure.

-

Extract the product into an organic solvent, wash with water, dry, and concentrate.

-

Purify the resulting ether by column chromatography or distillation.

| Nucleophile (Alkoxide) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | Methanol | Reflux | 5 | 80-90 |

| Sodium Ethoxide | Ethanol | Reflux | 6 | 80-90 |

| Potassium tert-butoxide | THF | 25 | 8 | 70-80 |

Table 3: Summary of O-Alkylation Reactions

Reaction with Cyanide Nucleophile

The reaction with cyanide ions provides a route to (4-methyl-2-aminophenyl)acetonitrile, a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing compounds.

Experimental Protocol: Synthesis of (4-Methyl-2-aminophenyl)acetonitrile

-

In a fume hood, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMSO or DMF (10 mL).

-

Add sodium or potassium cyanide (1.2 mmol) to the solution. Caution: Cyanide salts are highly toxic.

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer thoroughly with water and brine.

-

Dry the organic phase and remove the solvent to obtain the crude nitrile, which can be purified by chromatography or recrystallization.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Cyanide | DMSO | 70 | 8 | 85-95 |

| Potassium Cyanide | DMF | 80 | 6 | 80-90 |

Table 4: Summary of Cyanation Reaction

Experimental Workflow and Logic

The general workflow for conducting and analyzing the reaction of this compound with nucleophiles is depicted below. This logical flow ensures a systematic approach from reaction setup to product characterization.

Conclusion

The reaction of this compound with a variety of nucleophiles provides a facile route to a diverse range of substituted aniline derivatives. The predominant reaction mechanism is SN2, particularly with strong nucleophiles in polar aprotic solvents. The provided protocols offer a foundation for the synthesis of these valuable compounds, which can be further optimized based on the specific nucleophile and desired product characteristics. Careful control of reaction conditions is key to achieving high yields and purity.

Application Note: Quantitative Analysis of 2-(Chloromethyl)-4-methylaniline using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(Chloromethyl)-4-methylaniline. Due to the limited availability of specific published methods for this analyte, this protocol has been developed based on established methodologies for structurally similar aniline derivatives. The described method is intended for use by researchers, scientists, and professionals in drug development for purity assessment and quantification of this compound as a raw material or intermediate. This document provides a comprehensive experimental protocol, including system suitability, sample preparation, and a summary of expected quantitative performance.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of such intermediates is critical to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the analysis of organic molecules. This application note outlines a reliable isocratic reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The proposed method is designed to be specific, accurate, and precise, making it suitable for quality control and research applications.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Analytical grade phosphoric acid.

-

Reference Standard: this compound of known purity.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 240 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1 mL of phosphoric acid and mix thoroughly. Filter and degas the solution before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These solutions are to be used for constructing the calibration curve.

-

Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase. Further dilute as necessary to bring the concentration within the calibration range.

Method Validation (Proposed Performance Characteristics)

The analytical method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of this proposed method.

| Validation Parameter | Expected Results |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| - Repeatability | ≤ 2.0% |

| - Intermediate Precision | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

| Specificity | No interference from blank and potential impurities at the retention time of the analyte. |

Results and Discussion

The proposed RP-HPLC method is designed to provide good separation and quantification of this compound. The use of a C18 column with an acetonitrile-water mobile phase is a standard approach for the analysis of moderately polar aromatic compounds. The addition of phosphoric acid to the mobile phase helps to achieve sharp, symmetrical peaks by suppressing the ionization of the aniline functional group. The detection wavelength of 240 nm is chosen to provide good sensitivity for the analyte.

The retention time for this compound is expected to be in the range of 3-7 minutes under the specified conditions. The method's performance should be confirmed through a full validation study before its implementation for routine analysis.

Conclusion

This application note presents a proposed HPLC method for the quantitative analysis of this compound. The method is based on established principles of reversed-phase chromatography and is expected to be robust, accurate, and precise. This protocol serves as a valuable starting point for researchers and quality control analysts working with this compound.

Protocols

Protocol 1: HPLC System Preparation and System Suitability

-

System Startup: Turn on the HPLC system components, including the pump, detector, and column oven.

-

Mobile Phase Purge: Purge all pump channels with the prepared mobile phase to remove any air bubbles and ensure a stable baseline.

-

Column Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes, or until a stable baseline is achieved.

-

System Suitability Test:

-

Inject the working standard solution (e.g., 50 µg/mL) five times.

-

The system is deemed suitable for analysis if the following criteria are met:

-

Tailing Factor: Not more than 2.0.

-

Theoretical Plates: Not less than 2000.

-

Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.

-

-

Protocol 2: Sample Analysis

-

Calibration Curve:

-

Inject each of the working standard solutions (1, 5, 10, 25, 50, 100 µg/mL) in duplicate.

-

Plot a graph of the mean peak area versus the concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.

-

-

Sample Injection: Inject the prepared sample solution in duplicate.

-

Quantification:

-

Record the peak area for this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

-

The percentage purity of the sample can be calculated using the following formula:

-

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Chloromethyl)-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of 2-(Chloromethyl)-4-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document outlines a plausible and scalable three-step synthetic pathway, commencing from the readily available starting material, p-toluidine. Detailed experimental protocols, quantitative data, and safety precautions are provided to guide researchers in the safe and efficient production of this compound.

Synthetic Strategy Overview

The recommended large-scale synthesis of this compound is a three-step process designed for efficiency, scalability, and control over product purity. The overall workflow is depicted below.

Application Notes and Protocols: Derivatization of 2-(Chloromethyl)-4-methylaniline for Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the derivatization of 2-(chloromethyl)-4-methylaniline and related structures into novel compounds with significant therapeutic potential. The primary focus is on the synthesis of quinazoline and quinazolinone scaffolds, which are pivotal in the development of anticancer and antimicrobial agents. This document outlines detailed experimental protocols, presents quantitative biological activity data, and illustrates the key synthetic workflows and the primary mechanism of action for the anticancer derivatives.

Introduction: The Versatility of 2-(Chloromethyl)-anilines in Medicinal Chemistry

Aniline derivatives are fundamental building blocks in organic synthesis, particularly for the construction of heterocyclic compounds with diverse biological activities. The presence of a reactive chloromethyl group alongside an amino group in structures like this compound makes them highly versatile synthons. These functionalities allow for sequential or one-pot reactions to build complex molecular architectures.

A predominant application of this class of compounds is in the synthesis of quinazolines and quinazolinones. These bicyclic heterocyclic systems are at the core of numerous therapeutic agents. Notably, 4-anilinoquinazoline derivatives have been successfully developed as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, leading to clinically approved anticancer drugs like gefitinib and erlotinib. The derivatization of the this compound scaffold provides a direct route to novel compounds that can be screened for a wide range of biological activities, including but not limited to anticancer and antimicrobial effects.

Synthetic Pathways and Derivatization Strategies

The primary derivatization of this compound analogs involves cyclization reactions to form the quinazoline core. The reactive chloromethyl group at the 2-position can be further displaced by various nucleophiles to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

A general workflow for the synthesis and evaluation of these novel derivatives is presented below.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-4-methylaniline

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-(Chloromethyl)-4-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is through the electrophilic aromatic substitution reaction known as chloromethylation. This typically involves reacting 4-methylaniline (p-toluidine) with a source of formaldehyde (like paraformaldehyde or trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst.

Q2: What are the main factors that influence the reaction yield?

Several factors critically impact the yield of the chloromethylation reaction. These include the choice of catalyst, reaction temperature, solvent polarity, and the concentration of reactants.[1][2] Higher temperatures, for instance, can increase the rate of reaction but may also promote the formation of unwanted side products.[2]

Q3: What is the most common side reaction, and how can it be minimized?

The most prevalent side reaction is the formation of diarylmethane byproducts.[2] This occurs when the newly formed and highly reactive this compound molecule reacts with another molecule of the starting material, 4-methylaniline. To minimize this, it is often recommended to use milder reaction conditions, control the temperature carefully, and potentially adjust the stoichiometry of the reactants.[2]

Troubleshooting Guide

Problem: The reaction yield is significantly lower than expected.

-

Possible Cause 1: Suboptimal Reaction Temperature.

-

Solution: Temperature plays a crucial role. High temperatures can favor the formation of diarylmethane side products, thus consuming your starting material and desired product.[2] Conversely, a temperature that is too low may result in a slow or incomplete reaction. It is essential to optimize the temperature. For many chloromethylation reactions, a temperature range of 40-60°C is a good starting point, but this should be determined empirically for your specific system.

-

-

Possible Cause 2: Inappropriate Catalyst or Catalyst Concentration.

-